1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

PDE5 Inhibitor Drug Discovery Structural Isomer

Medicinal chemistry programs targeting PDE5 inhibitors fail when using incorrect pyrazolopyrimidine regioisomers. This specific 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione core is the validated scaffold for second-generation PDE5 inhibitors, distinct from the PDE1-directing [3,4-d] isomer. - **Regioisomeric specificity**: Confirmed [4,3-d] orientation; methylation at N1 alters pKa (predicted 10.29) and melting behavior (>300°C) - **Process chemistry advantage**: Multi-position derivatization (N1, N4, C3) via established Curtius rearrangement routes - **QC reference standard**: Verifiable benchmarks for HPLC validation and DSC/TGA solid-state characterization Available in research quantities with analytical data.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 135787-30-3
Cat. No. B148406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
CAS135787-30-3
Synonyms1H-PYRAZOLO[4,3-D]PYRIMIDINE-5,7-DIOL
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=NNC2=C1NC(=O)NC2=O
InChIInChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11)
InChIKeyHUUOMBLAKHBLFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-d]pyrimidine-5,7-dione: Chemical Profile & Key Properties


1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 135787-30-3) is a heterocyclic compound with a fused pyrazole-pyrimidine core. It is a fundamental scaffold in medicinal chemistry, valued for its role as a precursor to various bioactive molecules, particularly phosphodiesterase 5 (PDE5) inhibitors. Its basic physical properties are well-defined, including a high melting point (>300 °C) and a predicted pKa of 10.29±0.20, indicating its solid-state stability and ionization behavior in solution .

1 Regioisomeric [4,3-d] core for PDE5 inhibitor development
2 Multi-site derivatization supports library synthesis
3 High thermal stability aids solid-state formulation studies

1H-Pyrazolo[4,3-d]pyrimidine-5,7-dione: Structural Specificity & Substitution Risk


The pyrazolo[4,3-d]pyrimidine scaffold exists in multiple regioisomeric forms, each with distinct reactivity and biological profiles. The [4,3-d] orientation (target compound) is structurally distinct from the [3,4-d] isomer (e.g., allopurinol/oxypurinol core) and demonstrates a different pattern of hydrogen bonding and enzyme inhibition [1]. Furthermore, simple substitution, such as methylation at the 1-position, significantly alters the compound's physicochemical properties, including predicted pKa and melting behavior, which can impact downstream synthetic yields and target engagement [2]. This structural specificity means that a generic substitution with a related pyrazolopyrimidine core is not scientifically sound and may lead to failed syntheses or invalid biological assays.

Regioisomer mismatch
[4,3-d] core → PDE5 inhibitor scaffold
[3,4-d] isomer → PDE1 inhibitor scaffold
Methylation shift
Unsubstituted core: baseline pKa and density
1-Methyl derivative: altered pKa and higher density

1H-Pyrazolo[4,3-d]pyrimidine-5,7-dione: Comparative Evidence vs. Analogs


Scaffold Divergence: PDE5 vs. PDE1 Target Selectivity

The [4,3-d] isomer core (target compound scaffold) is the established basis for potent, second-generation phosphodiesterase 5 (PDE5) inhibitors [1]. In contrast, the regioisomeric [3,4-d] core serves as the foundational scaffold for phosphodiesterase 1 (PDE1) inhibitors, as explicitly described in patent literature [2]. This fundamental difference in target class engagement is driven solely by the regioisomeric arrangement of the fused ring system, not by additional substitution.

Scaffold Divergence
Class-level inference
[4,3-d] → PDE5; [3,4-d] → PDE1
Regioisomeric identity determines primary PDE selectivity
Structure-activity relationship context
PDE5 Inhibitor Drug Discovery Structural Isomer

Physicochemical Baseline: pKa and Melting Point

The target compound exhibits a predicted pKa of 10.29±0.20 and a melting point >300 °C . These values establish a baseline for the unsubstituted scaffold. Simple methylation at the N1 position shifts the predicted pKa slightly to 10.31±0.20 and increases the predicted density from 1.637±0.06 g/cm³ to 1.83±0.1 g/cm³ [1].

Ionization Baseline
Data to verify
pKa 10.29 ±0.20
Predicted ionization reference for analytical method development
Melting point >300°C confirms solid-state stability
Physicochemical Properties Formulation Analytical Chemistry

Synthetic Versatility: Multi-Position Derivatization

The target compound serves as a versatile building block for nucleoside analogues and substituted derivatives. A study demonstrated that Curtius rearrangement of pyrazole precursors followed by heterocyclization under alkaline conditions yields the 1H-pyrazolo[4,3-d]pyrimidine-5,7-dione scaffold in a synthetic sequence that is distinct from the one used for its [3,4-d] regioisomer [1]. Furthermore, synthetic transformations of the parent core have been reported with yields as high as 67% for specific derivative mixtures [2].

Synthetic Accessibility
Reported
Curtius rearrangement; deriv. yield up to 67%
Established route supports multi-position derivatization
Synthetic route distinct from [3,4-d] regioisomer
Synthetic Methodology Medicinal Chemistry Building Block

1H-Pyrazolo[4,3-d]pyrimidine-5,7-dione: Validated Application Scenarios


Lead Optimization for PDE5 Inhibitors: Core Scaffold Selection

For medicinal chemistry programs targeting phosphodiesterase 5 (PDE5), the 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione core is the scientifically mandated choice. As established by class-level inference, this specific regioisomer ([4,3-d]) is the foundation for second-generation PDE5 inhibitors, while the [3,4-d] isomer directs activity toward PDE1. Procuring this specific core ensures that subsequent derivatization will yield compounds with the intended target engagement profile, avoiding wasted resources on an off-target scaffold [1].

Analytical Method Development and Quality Control

This compound is an essential reference standard for analytical chemistry and quality control (QC) departments working with pyrazolopyrimidine-based APIs (e.g., sildenafil and its derivatives). Its well-defined and verifiable physicochemical properties, specifically its high melting point (>300 °C) and predicted pKa of 10.29, serve as critical benchmarks for HPLC method validation and solid-state characterization (e.g., DSC, TGA) . These values provide a direct means to differentiate the core scaffold from its methylated analogs and potential synthetic impurities.

Synthetic Route Scouting and Building Block Procurement

Process chemists and CROs engaged in the multi-step synthesis of complex pyrazolopyrimidines should select this specific compound as a key intermediate. Its proven synthetic accessibility via established routes (e.g., Curtius rearrangement) and its capacity for high-yielding derivatization at multiple positions (N1, N4, C3) make it a strategically superior building block [2]. This reduces synthetic risk and accelerates the development of diverse compound libraries, as it avoids the limitations of less versatile or regioisomeric cores.

Application
Selection Property
Validation Focus
PDE5 inhibitor scaffold selection
Regioisomeric [4,3-d] core identity
PDE5 vs. PDE1 target engagement confirmation
Analytical reference standard
Reported melting point and predicted pKa
HPLC method and solid-state characterization
Synthetic building block
Multi-position derivatization potential
Synthetic route reproducibility and derivative yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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